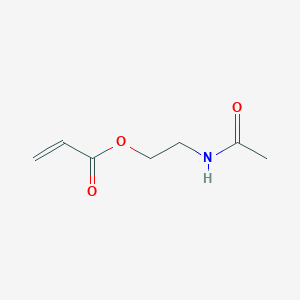
2-Acetamidoethyl prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
2-Acetamidoethyl prop-2-enoate can be synthesized through the esterification of acrylic acid with 2-acetamidoethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2-Acetamidoethyl prop-2-enoate undergoes various chemical reactions, including:
Polymerization: The vinyl group in the compound makes it susceptible to polymerization reactions, forming poly(this compound).
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield acrylic acid and 2-acetamidoethanol.
Substitution: The acetamido group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.
Hydrolysis: Acidic hydrolysis typically involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Polymerization: Poly(this compound)
Hydrolysis: Acrylic acid and 2-acetamidoethanol
Substitution: Various substituted derivatives depending on the reagents used
科学的研究の応用
2-Acetamidoethyl prop-2-enoate has several applications in scientific research:
Polymer Chemistry:
Biomedical Research: The compound’s derivatives are explored for their potential use in drug delivery systems and tissue engineering.
Material Science: It is investigated for its role in the development of advanced materials with specific properties such as biocompatibility and biodegradability.
作用機序
The mechanism of action of 2-acetamidoethyl prop-2-enoate primarily involves its reactivity due to the presence of the vinyl group and the acetamido group. The vinyl group allows for polymerization, while the acetamido group can participate in hydrogen bonding and other interactions, influencing the compound’s properties and reactivity.
類似化合物との比較
Similar Compounds
2-Acetamidoethyl methacrylate: Similar in structure but with a methacrylate group instead of an acrylate group.
2-Hydroxyethyl acrylate: Lacks the acetamido group but shares the acrylate functionality.
N-(2-Hydroxyethyl)acrylamide: Contains an acrylamide group instead of an acrylate group.
Uniqueness
2-Acetamidoethyl prop-2-enoate is unique due to the presence of both the acetamido and acrylate groups, which confer distinct reactivity and properties. This combination allows for versatile applications in polymer synthesis and biomedical research, making it a valuable compound in various scientific fields.
特性
CAS番号 |
92719-91-0 |
|---|---|
分子式 |
C7H11NO3 |
分子量 |
157.17 g/mol |
IUPAC名 |
2-acetamidoethyl prop-2-enoate |
InChI |
InChI=1S/C7H11NO3/c1-3-7(10)11-5-4-8-6(2)9/h3H,1,4-5H2,2H3,(H,8,9) |
InChIキー |
DWDJKTWRXOGHOS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCCOC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylacetate](/img/structure/B14369737.png)

![Ethyl 2-[(6-{[5-(ethoxycarbonyl)-4-hydroxypyrimidin-2-yl]amino}hexyl)amino]-4-hydroxypyrimidine-5-carboxylate](/img/structure/B14369742.png)
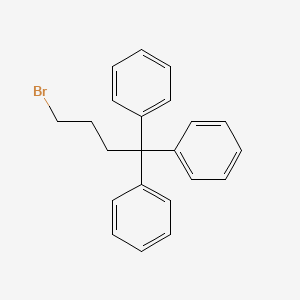
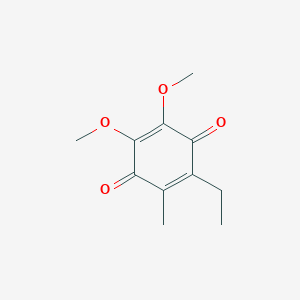
![4-Chloro-2-[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14369763.png)
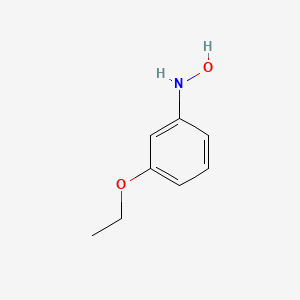
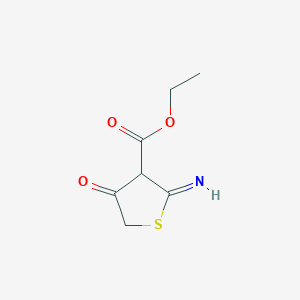
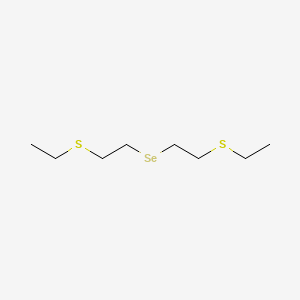

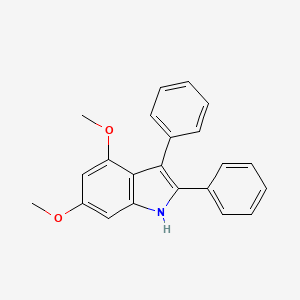
![Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl-](/img/structure/B14369799.png)
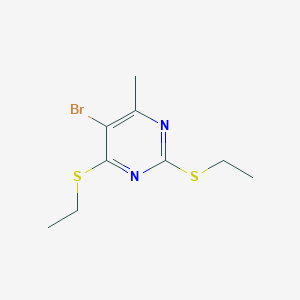
![2-Phenyl-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14369806.png)
